molecular formula C19H22ClN3O B5139818 N'-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride

Cat. No.: B5139818
M. Wt: 343.8 g/mol
InChI Key: NHQDFHBNIAXFBL-UHFFFAOYSA-N
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Description

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride is a complex organic compound characterized by its unique structural features. It contains an isoquinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound also includes a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride typically involves multiple steps. One common approach is the condensation of 3,3-dimethyl-4H-isoquinoline-1-carboxylic acid with 2-methylbenzohydrazide under acidic conditions to form the desired hydrazide. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isoquinoline ring system may also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-3,4,5-trimethoxybenzohydrazide
  • 2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]acetic acid
  • β-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-

Uniqueness

N’-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride is unique due to its specific combination of an isoquinoline ring and a hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-methylbenzohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O.ClH/c1-13-8-4-6-10-15(13)18(23)22-21-17-16-11-7-5-9-14(16)12-19(2,3)20-17;/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQDFHBNIAXFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2=NC(CC3=CC=CC=C32)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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